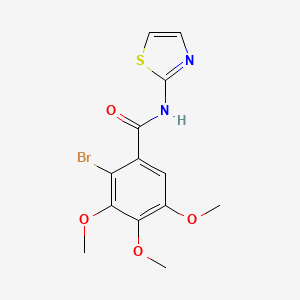

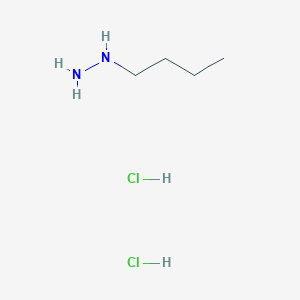

![molecular formula C13H12ClN5 B2829626 N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine CAS No. 228407-27-0](/img/structure/B2829626.png)

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine, also known as 4-CEC, is a designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in the underground market due to its stimulant effects. However, the use of 4-CEC is illegal in most countries, and it is classified as a Schedule I controlled substance in the United States.

Applications De Recherche Scientifique

Synthetic Studies and Chemical Properties

Synthetic Methodologies : Research on related purine derivatives includes studies on synthetic methods for N-methoxy-9-methyl-9H-purin-6-amines, which involve N-methylation and displacement reactions. These studies highlight the variations in amino/imino tautomer ratios and the effects of substituents on reaction outcomes. Such methodologies are crucial for developing compounds with potential biological activities (Roggen & Gundersen, 2008).

Catalysis and Ligand Design : The synthesis and characterization of N,N-bis[chloro(aryl)phosphino]amines and their application as ligands in chromium-catalyzed oligomerization of ethene highlight the role of steric and electronic properties in catalytic performance. Such ligands contribute to highly selective and efficient synthesis processes, relevant for industrial applications (Höhne et al., 2017).

Polymer Chemistry

- Modification of Polymeric Materials : Studies on the copolymerization of ethene with amine-functionalized monomers to produce linear low-density polyethylene (LLDPE) with pendant aminoalkyl groups illustrate the application of related amines in modifying polymeric materials. This enables the synthesis of functionalized polymers for potential use in various industrial and biomedical applications (Schneider et al., 1997).

Anticancer Activity

- Potential Anticancer Agents : The synthesis and evaluation of novel 1,2,4-triazolin-3-one derivatives, containing a 4-chlorophenyl group, have demonstrated significant in vitro anticancer activity against various human tumor cell lines. Such compounds represent a promising avenue for the development of new anticancer drugs (Kattimani et al., 2013).

Bioconjugation and Material Science

- Amide Bond Formation : Investigations into the mechanism of amide bond formation in aqueous media using carbodiimide chemistry provide insights into bioconjugation strategies. This research is fundamental for the development of biomaterials and drug conjugates, where controlled amide bond formation is crucial (Nakajima & Ikada, 1995).

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c14-10-3-1-9(2-4-10)5-6-15-12-11-13(17-7-16-11)19-8-18-12/h1-4,7-8H,5-6H2,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJBNRLUQJWYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=NC=NC3=C2NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

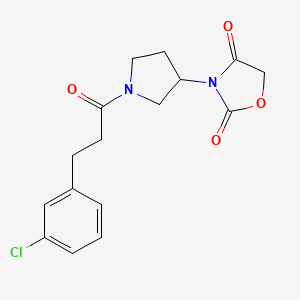

![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)

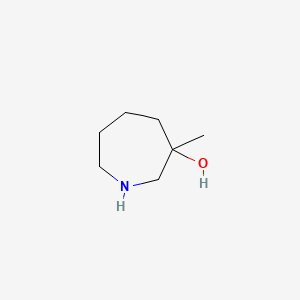

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)

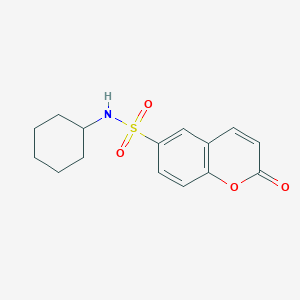

![2-(4-chlorophenyl)-3-(thiophen-2-yl)-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2829553.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2829558.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide](/img/structure/B2829559.png)